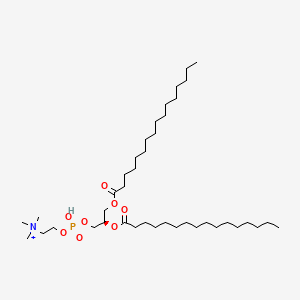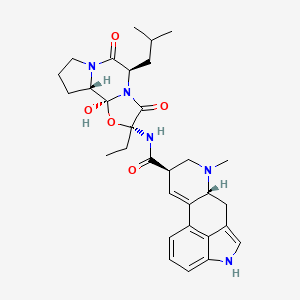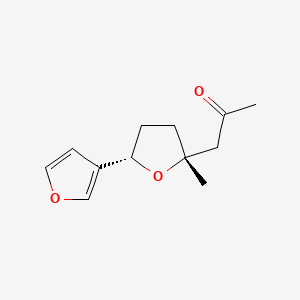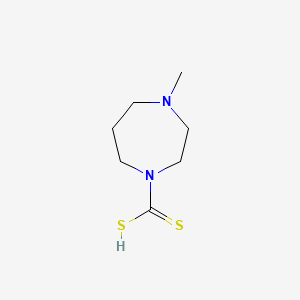
氯代二甲基苯基硅烷
概述
描述
Chlorodimethylphenylsilane is an organosilicon compound with the chemical formula C8H11ClSi . It is a clear, colorless to light yellow liquid that is sensitive to moisture and reacts rapidly with water and protic solvents . This compound is used in various chemical syntheses and industrial applications due to its unique properties.
科学研究应用
Chlorodimethylphenylsilane has a wide range of applications in scientific research:
作用机制
Target of Action
Chloro(dimethyl)phenylsilane is primarily used as a reactant in chemical synthesis . Its primary targets are other reactants in the chemical reactions where it is used. For instance, it is used in the synthesis of enantioenriched allenylsilanes through an ortho-ester Claisen rearrangement of chiral and silylpropargylic alcohols .
Mode of Action
As a reactant, Chloro(dimethyl)phenylsilane interacts with its targets (other reactants) through chemical reactions. In the case of the synthesis of enantioenriched allenylsilanes, it undergoes an ortho-ester Claisen rearrangement . The exact nature of these interactions would depend on the specific reaction conditions and the other reactants involved.
Result of Action
The result of Chloro(dimethyl)phenylsilane’s action is the production of the desired products in the chemical reactions where it is used. For example, in the synthesis of enantioenriched allenylsilanes, the result is the production of these allenylsilanes .
准备方法
Chlorodimethylphenylsilane can be synthesized through several methods. One common synthetic route involves the reaction of dimethylphenylsilane with chlorine gas under controlled conditions. The reaction typically takes place in the presence of a catalyst such as aluminum chloride to facilitate the chlorination process . Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield.
化学反应分析
Chlorodimethylphenylsilane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols and amines to form corresponding alkoxysilanes and aminosilanes .
Reduction Reactions: It can be reduced to dimethylphenylsilane using reducing agents like lithium aluminum hydride .
Oxidation Reactions: It can be oxidized to form siloxanes in the presence of oxidizing agents.
Common reagents used in these reactions include tetrahydrofuran , ether , and hexane . The major products formed from these reactions are siloxanes , alkoxysilanes , and aminosilanes .
相似化合物的比较
Chlorodimethylphenylsilane can be compared with other similar compounds such as:
Dimethylphenylsilane: Lacks the chlorine atom, making it less reactive in substitution reactions.
Chlorotrimethylsilane: Contains three methyl groups instead of a phenyl group, resulting in different reactivity and applications.
Chlorodimethylvinylsilane: Contains a vinyl group, which provides different reactivity and is used in different applications.
Chlorodimethylphenylsilane is unique due to the presence of both methyl and phenyl groups on the silicon atom, which enhances its reactivity and versatility in various chemical reactions .
属性
IUPAC Name |
chloro-dimethyl-phenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClSi/c1-10(2,9)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYZNESIGBQHJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061110 | |
| Record name | Chlorodimethylphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
768-33-2 | |
| Record name | Chlorodimethylphenylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=768-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorodimethylphenylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CHLORODIMETHYLPHENYLSILANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95425 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, (chlorodimethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chlorodimethylphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorodimethylphenylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.084 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Chlorodimethylphenylsilane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9XK5MV9A8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Chloro(dimethyl)phenylsilane useful for analyzing β-amino alcohols using gas chromatography-mass spectrometry (GC/MS)?
A: β-amino alcohols are challenging to analyze directly using GC/MS due to their polarity and thermal instability. Chloro(dimethyl)phenylsilane reacts with these alcohols to form volatile and thermally stable phenyldimethylsilyl derivatives. [] This derivatization process significantly improves their detectability by GC/MS. []
Q2: How does N-methylimidazole (NMI) compare to pyridine in facilitating the silylation of β-amino alcohols with Chloro(dimethyl)phenylsilane?
A: Research has shown that NMI is a significantly more efficient activator than pyridine for this reaction. Reactions using NMI were 3-6 times faster than those using pyridine, achieving complete derivatization within 1 hour at room temperature. [] This highlights NMI's superior performance as a base for activating Chloro(dimethyl)phenylsilane in this specific application.
Q3: Beyond β-amino alcohols, what other applications does Chloro(dimethyl)phenylsilane have in synthetic chemistry?
A: Chloro(dimethyl)phenylsilane serves as a valuable reagent for synthesizing various organosilicon compounds. For example, it reacts with primary amines to yield compounds with the general formula C6H5(CH3)2SiNHR. [] These compounds can be further manipulated to generate silylaminoboranes, a class of compounds with potential applications in materials science and catalysis. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














